molecular formula C13H17ClN2O3S B5906978 1-acetyl-4-[(4-chloro-3-methylphenyl)sulfonyl]piperazine

1-acetyl-4-[(4-chloro-3-methylphenyl)sulfonyl]piperazine

Cat. No. B5906978
M. Wt: 316.80 g/mol
InChI Key: KPXLBUVERMBAKA-UHFFFAOYSA-N
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Description

“1-acetyl-4-[(4-chloro-3-methylphenyl)sulfonyl]piperazine” is a chemical compound with the linear formula C10H12ClN3O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Synthesis Analysis

The synthesis of piperazine derivatives, which this compound is a part of, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-acetyl-4-[(4-chloro-3-methylphenyl)sulfonyl]piperazine” is represented by the linear formula C10H12ClN3O2 . This indicates that the molecule consists of 10 carbon atoms, 12 hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives have been studied extensively . For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-acetyl-4-[(4-chloro-3-methylphenyl)sulfonyl]piperazine” are not explicitly mentioned in the retrieved documents. However, it is known that the compound has a molecular weight of 241.679 .

Future Directions

The future directions of “1-acetyl-4-[(4-chloro-3-methylphenyl)sulfonyl]piperazine” are not explicitly mentioned in the retrieved documents. However, given the interest in piperazine derivatives in recent research , it is likely that further studies will continue to explore the properties and potential applications of these compounds.

properties

IUPAC Name

1-[4-(4-chloro-3-methylphenyl)sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c1-10-9-12(3-4-13(10)14)20(18,19)16-7-5-15(6-8-16)11(2)17/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXLBUVERMBAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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